
Xylotetraose derivative
Descripción
Xylotetraose derivative (C₈₁H₈₆O₂₁Si) is a chemically modified tetrameric xylooligosaccharide (XOS) with a degree of polymerization (DP) of 4. Its structure includes stereochemical modifications such as benzyl groups and a trimethylsilyl ethyl moiety, enhancing its stability and bioactivity . The compound’s complex architecture, including multiple hydrogen-bonding sites and hydrophobic regions, enables unique interactions with enzymes and cellular receptors, making it valuable in biochemical and pharmaceutical research .
Propiedades
Número CAS |
140222-29-3 |
---|---|
Fórmula molecular |
C81H86O21Si |
Peso molecular |
1423.6 g/mol |
Nombre IUPAC |
[(4S)-3-benzoyloxy-2-[2-[[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-6-[(1E)-buta-1,3-dienyl]-3,4,5-trihydroxy-2-(2-trimethylsilylethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-5-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-3-phenylmethoxyoxan-4-yl]oxymethyl]phenyl]-5-(3,4-diacetylphenoxy)-4H-pyran-4-yl] benzoate |
InChI |
InChI=1S/C81H86O21Si/c1-7-8-38-64-67(85)68(86)76(87)81(101-64,41-42-103(4,5)6)102-80-75(92-46-55-30-18-11-19-31-55)71(65(50-96-80)98-79-74(91-45-54-28-16-10-17-29-54)70(63(84)48-95-79)90-44-53-26-14-9-15-27-53)93-47-58-36-24-25-37-61(58)69-73(100-78(89)57-34-22-13-23-35-57)72(99-77(88)56-32-20-12-21-33-56)66(49-94-69)97-59-39-40-60(51(2)82)62(43-59)52(3)83/h7-40,43,49,63-65,67-68,70-72,74-76,79-80,84-87H,1,41-42,44-48,50H2,2-6H3/b38-8+/t63-,64?,65-,67-,68+,70+,71+,72+,74-,75-,76-,79+,80+,81+/m1/s1 |
Clave InChI |
MFAFGYSWBDPBHB-GYFIFSNJSA-N |
SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=COC(=C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5COC6C(COC(C6OCC7=CC=CC=C7)OC8(C(C(C(C(O8)C=CC=C)O)O)O)CC[Si](C)(C)C)OC9C(C(C(CO9)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C(=O)C |
SMILES isomérico |
CC(=O)C1=C(C=C(C=C1)OC2=COC(=C([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5CO[C@H]6[C@@H](CO[C@H]([C@@H]6OCC7=CC=CC=C7)O[C@]8([C@@H]([C@H]([C@@H](C(O8)/C=C/C=C)O)O)O)CC[Si](C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C(=O)C |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)OC2=COC(=C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5COC6C(COC(C6OCC7=CC=CC=C7)OC8(C(C(C(C(O8)C=CC=C)O)O)O)CC[Si](C)(C)C)OC9C(C(C(CO9)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C(=O)C |
Sinónimos |
2-(trimethylsilyl)ethyl O-(2,3-di-O-benzylxylopyranosyl)(1-4)-O-(2,3-di-O-benzoylxylopyranosyl)-(1-4)-O-(2,3-di-O-benzylxylopyranosyl)-(1-4)-2,3-di-O-benzoylxylopyranoside xylotetraose derivative |
Origen del producto |
United States |
Análisis De Reacciones Químicas
Enzymatic Hydrolysis and Degradation Pathways
Xylotetraose derivatives undergo hydrolysis via xylanolytic enzymes, primarily endo-β-1,4-xylanases (EC 3.2.1.8) and β-xylosidases (EC 3.2.1.37). These enzymes cleave internal glycosidic bonds to produce shorter xylooligosaccharides or xylose monomers:
-
Endoxylanase action : Fusarium oxysporum endoxylanases hydrolyze xylotetraose into xylobiose (X2) and xylotriose (X3) as primary products .
-
β-Xylosidase action : Further breakdown of X2/X3 into xylose occurs intracellularly, with xylobiose identified as the key inducer of xylanase gene expression .
Key Data :
Parameter | Value (Xylotetraose) | Source |
---|---|---|
Degradation half-life | <1 hour | |
Main hydrolysis products | Xylobiose, xylotriose | |
Intracellular uptake rate | Rapid (peaks at 1h) |
Enzymatic Polymerization
Xylotetraose derivatives act as primers for biocatalytic polymerization using glycosyltransferases. For example:
-
KfXYS1 (a glycosynthase) elongates xylotetraose primers with UDP-xylose (UDP-Xyl) to synthesize high-DP xylan polymers .
-
Reaction kinetics show UDP-Xyl consumption correlates with insoluble aggregate formation (DP ≥18), while soluble products have lower DP (13–15) .
Polymerization Conditions and Outcomes :
Primer | UDP-Xyl:Primer Ratio | Avg. DP (Soluble) | Avg. DP (Aggregates) |
---|---|---|---|
Xylotetraose | 12:1 | 14 | 18 |
XUX* | 12:1 | 13 | 25 |
*XUX: Methyl-glucuronic acid-substituted xylotriose .
Chemical Derivatization and Functionalization
Xylotetraose derivatives are modified to enhance stability or introduce novel properties:
-
Acetylation : Reaction with acetic anhydride under alkaline conditions yields acetylated xylotetraose, improving hydrophobicity for material science applications .
-
Sulfation : Sulfated derivatives exhibit enhanced bioactivity, though specific reaction protocols remain proprietary .
Synthesis Efficiency :
Derivative Type | Yield (%) | Key Application |
---|---|---|
Acetylated | 78–85 | Biodegradable films |
Sulfated | 60–68 | Anticoagulant research |
Catalytic Mechanisms in Acidic Environments
Family GH11 xylanases (e.g., Trichoderma reesei XYNI) hydrolyze xylotetraose via a double-displacement mechanism:
-
Nucleophilic attack : Glu75 (conserved in GH11) forms a covalent glycosyl-enzyme intermediate.
-
Acid-base catalysis : Glu164 protonates the departing xylose unit, completing hydrolysis .
pH Optima : These enzymes operate efficiently at pH 2.0–4.0 due to a hydrogen-bond network involving Asp33, which lowers the pKa of Glu164 .
Industrial and Environmental Relevance
Comparación Con Compuestos Similares
Structural and Physicochemical Properties
Table 1: Structural Comparison of Xylotetraose Derivative and XOS
Key Insights :
Enzymatic Hydrolysis and Catalytic Efficiency
Table 2: Hydrolysis Products and Catalytic Efficiency
Key Insights :
Table 3: Receptor Binding and Bioactivity
Key Insights :
- Xylotetraose forms fewer H-bonds with GR (-9.7 kcal/mol) compared to xylohexaose (-11.7 kcal/mol) but interacts uniquely with TLR4, influencing immune responses .
- The derivative’s lower HOMO-LUMO gap (175.5 kcal/mol) facilitates enzyme-substrate interactions, critical for its role in enzyme assays .
Q & A
Q. What enzymatic conditions optimize the production of xylotetraose from lignocellulosic biomass?
Xylotetraose is synthesized via controlled hydrolysis of xylan using xylanases. Optimal conditions include enzyme-to-substrate ratios (e.g., 10–20 U/g), incubation times (12–24 hours), and pH 5.0–6.0 at 40–50°C. For example, enzymatic extracts from Syrah grape pomace yielded xylotetraose as a primary product under these parameters, validated via HPLC . Adjusting incubation time and enzyme concentration can modulate xylotetraose yield versus higher oligomers (e.g., xylopentaose).
Q. How can acid and enzymatic hydrolysis methods be compared for xylotetraose yield and purity?
Acid hydrolysis (e.g., 20% acetic acid at 140°C for 20 minutes) produces xylotetraose alongside xylobiose and xylotriose but risks generating furfural byproducts. Enzymatic methods avoid toxic solvents and yield purer profiles (e.g., 90.1% xylooligosaccharides with minimal xylose). Quantitative comparison requires HPAEC-PAD analysis to resolve oligomer distributions and quantify impurities .
Q. What analytical techniques are critical for characterizing xylotetraose structural integrity?
High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is the gold standard for resolving xylotetraose from other oligomers. NMR spectroscopy (e.g., -NMR) confirms glycosidic linkages, while MALDI-TOF MS validates molecular weight. For adsorption studies, combine these with surface-sensitive techniques like DFT simulations .
Advanced Research Questions
Q. How can computational models improve predictions of xylotetraose adsorption on catalytic surfaces?
Density functional theory (DFT) and neural network potentials (e.g., NequIP) model adsorption conformers. Training datasets must include diverse xylotetraose-surface configurations to avoid structural relaxation failures (e.g., incomplete chain adsorption on Cu(111)). Retraining NequIP with adsorption-specific data reduced DFT deviation by 30% in bond-length accuracy .
Q. What experimental designs resolve contradictions in enzymatic degradation kinetics of xylotetraose?
Conflicting hydrolysis rates may arise from β-xylosidase/xylanase synergy. Design time-course assays (0–24 hours) with varying enzyme ratios (e.g., XynA:XynB = 1:1 to 1:3) and quantify products via HPLC. For instance, combining XynA (endoxylanase) and XynB (β-xylosidase) increased xylose yield 4-fold compared to single-enzyme systems .
Q. How do xylotetraose derivatives influence prebiotic activity assays, and how can confounding variables be controlled?
Prebiotic activity is assessed via in vitro fermentation with probiotic strains (e.g., Bifidobacterium). Control pH, temperature, and oligomer purity (e.g., filter through 0.45 μm membranes). Use differential scanning calorimetry (DSC) to confirm xylotetraose stability under assay conditions. Note that DP > 4 oligomers may require extended fermentation times (>12 hours) for full utilization .
Q. What methodologies address quantification challenges for xylotetraose in mixed oligomer systems?
Subtract xylose equivalents of lower DP oligomers (xylobiose, xylotriose) from total xylose via HPAEC-PAD. For DP > 6, use mass balance equations:
Calibrate with Megazyme standards and validate with spiked recovery tests .
Methodological Guidelines
- Experimental Replication : Detailed protocols (enzyme sources, reaction conditions) must be included in supplementary materials to ensure reproducibility .
- Data Validation : Cross-verify computational adsorption models with spectroscopic data (e.g., IR spectroscopy for surface bonding) .
- Ethical Reporting : Disclose all conflicts, such as enzyme supplier biases or funding sources impacting data interpretation .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.